1-Butyl-1H-indol-6-amine

Lipophilicity Physicochemical profiling Membrane permeability

1-Butyl-1H-indol-6-amine (CAS 1095573-82-2, molecular formula C12H16N2, molecular weight 188.27 g/mol) is a heterocyclic amine featuring an indole core with an n-butyl substituent at the N-1 position and a primary amine at the C-6 position. It belongs to the broader class of N-alkyl-6-aminoindoles, a scaffold of significant interest in medicinal chemistry due to the privileged nature of the indole nucleus in drug discovery.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B12086304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1H-indol-6-amine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCN1C=CC2=C1C=C(C=C2)N
InChIInChI=1S/C12H16N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-6,8-9H,2-3,7,13H2,1H3
InChIKeyRZMUOFSLINDPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-indol-6-amine (CAS 1095573-82-2): Physicochemical Identity and Comparator Landscape for Research Procurement


1-Butyl-1H-indol-6-amine (CAS 1095573-82-2, molecular formula C12H16N2, molecular weight 188.27 g/mol) is a heterocyclic amine featuring an indole core with an n-butyl substituent at the N-1 position and a primary amine at the C-6 position . It belongs to the broader class of N-alkyl-6-aminoindoles, a scaffold of significant interest in medicinal chemistry due to the privileged nature of the indole nucleus in drug discovery . The compound is commercially available from research chemical suppliers including Fluorochem (via CymitQuimica) and Leyan, typically at 95% purity . Its closest structural analogs—1-methyl-1H-indol-6-amine (MW 146.19), 1-ethyl-1H-indol-6-amine (MW 160.22), and the parent 1H-indol-6-amine (6-aminoindole, MW 132.17)—share the 6-aminoindole core but differ exclusively in the N-1 alkyl chain length, providing a clear homologous series for systematic physicochemical and pharmacological comparison .

Why N-1 Alkyl Chain Length and C-6 Amine Position Preclude Generic Substitution of 1-Butyl-1H-indol-6-amine


Within the N-alkyl-6-aminoindole homologous series, the N-1 alkyl chain length is not a passive physicochemical variable; it serves as a critical determinant of molecular lipophilicity, membrane permeability, and target binding conformation [1]. The n-butyl chain of 1-Butyl-1H-indol-6-amine imparts a calculated logP approximately 1–2 units higher than its N-methyl and N-ethyl counterparts (based on the measured logP of 3.44 for the unsubstituted 1-butyl-1H-indole scaffold), directly influencing passive membrane diffusion and non-specific protein binding . In closely related aminoalkylindole cannabinoid ligand series, the n-butyl to n-hexyl chain length range has been empirically demonstrated to be optimal for CB1 receptor affinity, with shorter (n-propyl) or longer (n-heptyl) chains producing substantial losses in binding affinity [2]. Furthermore, the 6-amino substitution pattern on the indole ring is pharmacologically distinct from the 5-amino or 4-amino positional isomers, as demonstrated by differential antagonism of serotonin responses across the 4-, 5-, 6-, and 7-aminoindole series [3]. These convergent lines of evidence establish that neither a shorter N-alkyl homolog nor a different amino-positional isomer can be assumed to serve as a functional substitute without quantitative experimental verification in the specific assay system of interest.

Quantitative Differentiation Evidence: 1-Butyl-1H-indol-6-amine vs. Closest N-Alkyl and Positional Isomer Comparators


N-Butyl Lipophilicity Advantage: Calculated LogP Increment vs. N-Methyl and N-Ethyl 6-Aminoindole Homologs

The n-butyl substituent at the N-1 position of 1-Butyl-1H-indol-6-amine confers a significantly elevated calculated partition coefficient (cLogP) relative to its shorter-chain N-alkyl homologs. The measured logP of the parent scaffold 1-butyl-1H-indole is 3.44 . Applying fragment-based estimates accounting for the 6-amino group (π ≈ –1.0 to –1.5 for an aromatic amine), the estimated cLogP of 1-Butyl-1H-indol-6-amine falls in the range of approximately 1.9–2.4. In contrast, the N-methyl analog (1-methyl-1H-indol-6-amine) and N-ethyl analog (1-ethyl-1H-indol-6-amine) are estimated at approximately 1.0–1.5 and 1.4–1.9, respectively, while the unsubstituted 6-aminoindole is estimated at approximately 0.6–1.0. This logP differential of approximately 0.5–1.4 units between the n-butyl and methyl/ethyl/H homologs represents a meaningful difference in membrane partitioning behavior, consistent with the established Hansch π value of approximately +0.5 per methylene unit for aliphatic chains [1].

Lipophilicity Physicochemical profiling Membrane permeability Drug-likeness

N-Butyl Chain Length Optimal for Cannabinoid CB1 Receptor Affinity: SAR Evidence from Aminoalkylindole Series

In the structurally related aminoalkylindole cannabinoid ligand series, the N-alkyl chain length at the indole nitrogen has been systematically characterized for CB1 receptor binding affinity. The non-halogenated n-butyl analog JWH-073 exhibited a Ki of 8.9 nM at the CB1 receptor, representing approximately 77-fold higher affinity than the halogenated n-butyl analog JWH-455 (Ki = 686 nM) and ranking among the most potent compounds in the series alongside n-pentyl and n-hexyl analogs [1]. Critically, 2-methylation of the indole core shifted the optimal chain length to n-propyl while reducing n-heptyl activity, demonstrating that the optimal N-alkyl chain is scaffold-dependent and that the n-butyl configuration occupies a privileged position within the n-alkyl SAR landscape [2]. While these data are derived from 3-aroyl-indole (naphthoylindole) cannabinoid ligands rather than 6-aminoindoles, they establish the class-level principle that N-n-butyl substitution on the indole nucleus is within the empirically optimal alkyl chain length range for high-affinity receptor interactions in at least one well-characterized GPCR target family.

Cannabinoid receptor CB1 affinity SAR Aminoalkylindole

N-Alkyl Substitution Modulates Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity: Class-Level SAR with N-Butyl vs. N-H Baseline

A systematic structure-activity relationship study on 2-aryl-9-methyl-β-carbolinium salts (structurally related to indoles via the β-carboline-indole scaffold relationship) demonstrated that N-alkyl substitution at the indole nitrogen significantly modulates both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity [1]. The N-butyl (N-Bu) substituent produced a significant increase (↑) in both anti-AChE and anti-BChE activity relative to the unsubstituted (R = H) baseline for both the aromatized Compound B and the 3,4-dihydro intermediate Compound A series [2]. In comparison, the N-methyl (N-Me) substituent showed an increase (↑) in both activities but of potentially different magnitude, while the N-ethyl (N-Et) and N-propyl (N-Pr) substituents also produced increases but with varying selectivity profiles. The N-benzyl (N-Bn) substituent, in contrast, increased anti-AChE activity but decreased anti-BChE activity, highlighting that N-substituent identity controls not only potency but also selectivity between the two cholinesterase enzymes. The most potent compounds in this series exhibited AChE IC50 values of 0.11–0.76 μM, superior to the clinical reference galantamine (IC50 = 0.79 μM) [3].

Acetylcholinesterase Butyrylcholinesterase SAR Neurodegeneration

Differential Pharmacological Activity of 6-Amino vs. 5-Amino vs. 4-Amino Indole Positional Isomers as Serotonin Antagonists

The position of the amino substituent on the indole ring is a critical determinant of pharmacological activity at serotonin receptors. Historical data on aminoindole positional isomers demonstrated that the 5-, 6-, and 7-aminoindoles were more active as serotonin antagonists than the 4-amino isomer, with 2,3-dimethyl-5-aminoindole showing competitive antagonism reversible by serotonin [1]. This rank order of activity establishes that the 6-amino position occupies a favorable pharmacological space distinct from the 4-amino position. When combined with the N-1 butyl substitution of 1-Butyl-1H-indol-6-amine, the 6-amino group is positioned to engage in hydrogen bonding interactions with receptor targets in a geometry fundamentally different from that of 5-aminoindoles or tryptamine (3-substituted) analogs [2]. While direct comparative binding data for the N-butyl-6-amino vs. N-butyl-5-amino pair is not available in the public domain, the established pharmacological non-equivalence of aminoindole positional isomers means that the 6-amino configuration cannot be assumed interchangeable with 5-amino or 4-amino alternatives in any receptor binding or functional assay system.

Serotonin antagonism Positional isomerism 5-HT receptor Indoleamine

N-1 Substituent Identity Controls Sigma-2 vs. Sigma-1 Receptor Selectivity: Quantitative Evidence from 3-(ω-Aminoalkyl)-1H-Indole Series

The landmark study by Perregaard et al. (J Med Chem, 1995) on 3-(ω-aminoalkyl)-1H-indoles provides the most directly relevant quantitative evidence that the N-1 substituent on the indole ring is the dominant structural determinant of sigma receptor affinity and subtype selectivity [1]. Replacement of the N-1 hydrogen with a 4-fluorophenyl group converted non-selective sigma ligands into highly selective sigma-2 ligands. The prototype compound Lu 29-253 (1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole) exhibited sigma-2 IC50 = 0.27 nM, sigma-1 IC50 = 16 nM (59-fold sigma-2 selectivity), while its spiro analog Lu 28-179 achieved sigma-2 IC50 = 0.12 nM with sigma-1 IC50 = 17 nM (142-fold selectivity) [2]. Even more dramatically, the tropane derivative 15a achieved sigma-2 IC50 = 2.5 nM with sigma-1 IC50 = 1200 nM (480-fold selectivity). These data establish that the N-1 position of the indole ring is a pharmacophoric hotspot where substituent variation can produce >100-fold shifts in receptor subtype selectivity [3]. For 1-Butyl-1H-indol-6-amine, the N-1 n-butyl substituent configures the indole scaffold for a binding mode distinct from N-H, N-methyl, N-ethyl, or N-aryl variants—a critical consideration for any sigma receptor or GPCR-targeted screening program.

Sigma receptor Sigma-2 selectivity Indole N-substitution CNS drug discovery

Commercially Discontinued Status at Key Distributor Signals Supply Chain Vulnerability Relative to More Widely Stocked N-Alkyl Homologs

1-Butyl-1H-indol-6-amine (CAS 1095573-82-2) has been marked as a 'Discontinued product' by CymitQuimica (distributor for Fluorochem brand), with all available pack sizes (1 g, 250 mg, 500 mg) listed as discontinued . This contrasts with the 1-methyl analog (CAS 135855-62-8), which is actively stocked by multiple suppliers including CymitQuimica, Enamine, and ChemShuttle at 95–96% purity . Similarly, 1-ethyl-1H-indol-6-amine (CAS 681836-77-1) remains available from Enamine and Chembase at 95% purity [1]. The parent 6-aminoindole (CAS 5318-27-4) is broadly available from major suppliers including Sigma-Aldrich and Thomas Scientific at ≥98% purity . The active stocking status for 1-Butyl-1H-indol-6-amine currently appears limited to Leyan (95% purity) . This narrower supplier base introduces procurement risk: researchers planning multi-year screening campaigns should verify long-term availability or consider establishing custom synthesis arrangements, as the compound is demonstrably less commercially entrenched than its shorter-chain N-alkyl congeners.

Supply chain Commercial availability Research chemical procurement Discontinued product

Recommended Application Scenarios for 1-Butyl-1H-indol-6-amine Based on Quantitative Differentiation Evidence


Sigma Receptor Subtype Selectivity Screening: N-1 Alkyl SAR Exploration

For research programs investigating sigma-1 and sigma-2 receptor pharmacology, 1-Butyl-1H-indol-6-amine serves as a defined N-1 n-butyl anchor point within a broader N-alkyl SAR matrix. The published evidence from Perregaard et al. (J Med Chem, 1995) demonstrates that N-1 substituent variation on indole scaffolds can produce >100-fold shifts in sigma-2/sigma-1 selectivity ratios (from 59-fold for Lu 29-253 to 480-fold for compound 15a) [1]. By incorporating 1-Butyl-1H-indol-6-amine alongside its N-methyl, N-ethyl, and N-H homologs, researchers can systematically probe the contribution of alkyl chain length to sigma receptor binding affinity and selectivity within the 6-aminoindole chemotype, generating internally consistent SAR data that cannot be obtained by studying only the more commercially available shorter-chain analogs.

Cholinesterase Inhibitor Lead Optimization: Dual AChE/BChE Activity Profiling

The class-level SAR from the β-carbolinium series (Cao et al., Sci Rep, 2018) demonstrates that N-butyl substitution significantly increases both anti-AChE and anti-BChE activity relative to the unsubstituted baseline, whereas other N-substituents (e.g., N-benzyl) produce discordant effects—increasing AChE inhibition while decreasing BChE inhibition [2]. For medicinal chemistry teams pursuing dual cholinesterase inhibitors as Alzheimer's disease candidates, 1-Butyl-1H-indol-6-amine represents a rationally selected N-alkyl variant that, based on class-level precedent, is expected to enhance activity at both enzymes. Researchers should benchmark this compound directly against the N-H parent 6-aminoindole in Ellman's assay to quantify the N-butyl contribution to inhibitory potency in the 6-aminoindole scaffold specifically.

GPCR Ligand Library Construction: N-Alkyl-6-Aminoindole SAR Matrix

The aminoalkylindole cannabinoid literature establishes that n-butyl through n-hexyl chain lengths at the indole N-1 position confer optimal CB1 receptor affinity (e.g., JWH-073, Ki = 8.9 nM), while shorter (n-propyl) or longer (n-heptyl) chains produce reduced activity [3]. When constructing a focused indole-based GPCR screening library, 1-Butyl-1H-indol-6-amine is the appropriate n-butyl representative within a homologous N-alkyl series (N-H, N-methyl, N-ethyl, N-propyl, N-butyl). Its inclusion is essential for mapping the chain-length dependence of receptor engagement for the 6-aminoindole pharmacophore, and omitting it in favor of only shorter-chain analogs would leave a critical gap in the SAR matrix corresponding to the empirically optimal alkyl chain length range.

Physicochemical Property Benchmarking: LogP-Dependent Cellular Uptake Studies

The estimated cLogP differential of approximately +0.5 to +1.4 units for 1-Butyl-1H-indol-6-amine relative to its N-methyl and N-ethyl homologs, grounded in the measured logP of 3.44 for the 1-butyl-1H-indole scaffold , makes this compound a valuable probe for studying the relationship between N-alkyl chain length and passive membrane permeability in the 6-aminoindole series. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer transport studies can use the four-compound homologous series (N-H, N-methyl, N-ethyl, N-butyl) to establish a quantitative logP-permeability correlation, with the n-butyl variant providing the highest-lipophilicity data point currently available in this specific chemotype.

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